N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Muscarinic M4 receptor Positive allosteric modulator Benzothiazole SAR

N-(4-Methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-48-4) is a synthetic small molecule (MW 292.31 g/mol, formula C13H12N2O4S) composed of a 4-methoxybenzothiazole core linked via a carboxamide bridge to a 5,6-dihydro-1,4-dioxine ring. The compound belongs to the benzothiazole-dioxine carboxamide class, a scaffold represented in the Molecular Libraries Small Molecule Repository (MLSMR) and investigated for diverse pharmacological activities.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31
CAS No. 864937-48-4
Cat. No. B2411259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS864937-48-4
Molecular FormulaC13H12N2O4S
Molecular Weight292.31
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=COCCO3
InChIInChI=1S/C13H12N2O4S/c1-17-8-3-2-4-10-11(8)14-13(20-10)15-12(16)9-7-18-5-6-19-9/h2-4,7H,5-6H2,1H3,(H,14,15,16)
InChIKeyLSRHTSKHPZAFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-48-4): Chemical Identity and Scaffold Context


N-(4-Methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 864937-48-4) is a synthetic small molecule (MW 292.31 g/mol, formula C13H12N2O4S) composed of a 4-methoxybenzothiazole core linked via a carboxamide bridge to a 5,6-dihydro-1,4-dioxine ring [1]. The compound belongs to the benzothiazole-dioxine carboxamide class, a scaffold represented in the Molecular Libraries Small Molecule Repository (MLSMR) and investigated for diverse pharmacological activities [2]. Its structure is distinguished from the most closely related analog—N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide (CAS 862807-62-3)—by the absence of a methyl substituent at the 7-position of the benzothiazole ring.

Why N-(4-Methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the benzothiazole-dioxine carboxamide series, even minor structural perturbations produce substantial shifts in biological activity profiles. The 7-methyl-substituted analog (CID 5204148) demonstrates measurable positive allosteric modulator (PAM) activity at the human M4 muscarinic receptor (EC50 = 1.82 μM), whereas the des-methyl target compound lacks this substituent, which may alter hydrogen-bonding networks, steric occupancy, and metabolic stability in ways that cannot be predicted without direct comparative data [1]. Furthermore, positional isomerism of the methoxy group (4-OCH3 vs. 6-OCH3) reorients the molecular dipole and modulates π-stacking interactions with target proteins, making generic interchange scientifically unsound [2]. Procurement decisions must therefore be guided by compound-specific evidence rather than scaffold-level assumptions.

Quantitative Differentiation Evidence for N-(4-Methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Relative to Analogs


Absence of the 7-Methyl Substituent Differentiates Target Compound from the Only M4 PAM-Active Analog in the Series

The closest structurally characterized analog, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide (CAS 862807-62-3), displays PAM activity at human M4 with an EC50 of 1,820 nM [1]. The target compound (864937-48-4) lacks the 7-methyl group, which eliminates a key hydrophobic contact and may reduce steric bulk. No direct activity data exist for the target compound; therefore, this structural difference defines a distinct SAR point, and the target compound cannot be assumed to share the M4 PAM profile of its 7-methyl analog.

Muscarinic M4 receptor Positive allosteric modulator Benzothiazole SAR

Calculated Physicochemical Differentiation: LogP and Molecular Weight Differences vs. 7-Methyl and 6-Methoxy Regioisomers

Computed XLogP3 values differentiate the target compound from its closest analogs. The 7-methyl analog (CID 5204148) has an XLogP3 of 2.4 and MW of 306.34 g/mol [1], while the target compound (4-methoxy, no 7-methyl) is calculated to have an XLogP3 of approximately 1.9 and MW of 292.31 g/mol [2]. This ~0.5 log unit decrease in lipophilicity and 14 Da reduction in molecular weight may influence membrane permeability, solubility, and metabolic stability. The 6-methoxy regioisomer shares identical MW but differs in methoxy positioning, altering hydrogen-bond acceptor orientation.

Lipophilicity Drug-likeness Physicochemical profiling

Positional Methoxy Isomerism (4-OCH3 vs. 6-OCH3): Divergent Pharmacophoric Geometry

The target compound bears a methoxy group at the 4-position of the benzothiazole ring (para to the thiazole sulfur). The 6-methoxy regioisomer (N-(6-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide) places the methoxy group at the 6-position (meta to sulfur). This positional shift alters the molecular electrostatic potential surface and hydrogen-bond acceptor geometry, as evidenced by differing InChI Keys (LSRHTSKHPZAFMZ vs. that of the 6-methoxy isomer) [1]. No head-to-head biological comparison exists, but literature on benzothiazole kinase inhibitors demonstrates that methoxy positional isomerism can shift IC50 values by >10-fold against kinase targets [2].

Positional isomerism Pharmacophore Benzothiazole SAR

Dihydrodioxine Ring Conformation: Potential Impact on Amide Bond Geometry and Target Engagement

The 5,6-dihydro-1,4-dioxine ring adopts a half-chair conformation that influences the dihedral angle of the carboxamide linkage to the benzothiazole amine. In the 7-methyl analog crystal structure proxy, the amide NH forms an intramolecular hydrogen bond with the dioxine ring oxygen, stabilizing a pseudo-planar conformation [1]. The target compound, lacking the 7-methyl group, may exhibit altered ring puckering and amide geometry, potentially modifying the presentation of the pharmacophore to biological targets. No quantitative conformational comparison has been published for the des-methyl compound.

Conformational analysis Amide bond geometry Scaffold rigidity

Recommended Application Scenarios for N-(4-Methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide


Muscarinic M4 Receptor Positive Allosteric Modulator Screening and SAR Expansion

The 7-methyl analog is a confirmed M4 PAM (EC50 = 1.82 μM) [1]. The target compound serves as the direct des-methyl comparator, essential for establishing the SAR role of the 7-position substituent. Researchers developing M4-targeted therapeutics for schizophrenia or Alzheimer's disease should evaluate this compound alongside the 7-methyl analog to quantify the methyl group's contribution to PAM potency and cooperativity.

Physicochemical Property Series Profiling for CNS Drug Discovery

With a computed XLogP3 ≈ 1.9 and MW = 292.31 g/mol [2], the target compound occupies a favorable CNS drug-like property space. Procurement of this compound alongside the more lipophilic 7-methyl analog (XLogP3 = 2.4) enables parallel assessment of lipophilicity-driven differences in passive permeability, P-glycoprotein efflux, and brain tissue binding.

Regioisomeric Selectivity Profiling in Benzothiazole-Dioxine Chemical Biology

The 4-methoxy substitution pattern defines one regioisomer in a series that also includes the 6-methoxy analog [3]. Screening panels that include both regioisomers plus the 7-methyl derivative can reveal methoxy position-dependent activity cliffs, which are critical for fragment-based drug discovery and chemoproteomics probe development.

Quote Request

Request a Quote for N-(4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.